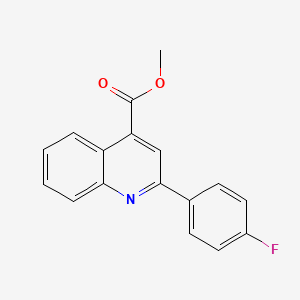

Methyl 2-(4-fluorophenyl)quinoline-4-carboxylate

描述

Historical Development of Quinoline-4-carboxylic Acid Research

The quinoline scaffold, first isolated from coal tar in the 19th century, has evolved into a cornerstone of medicinal chemistry. Early synthetic routes, such as the Doebner and Pfitzinger reactions , laid the groundwork for accessing quinoline-4-carboxylic acid derivatives. These methods initially relied on harsh conditions, toxic catalysts, and prolonged reaction times, limiting scalability and environmental compatibility.

Key Milestones:

- Pfitzinger Reaction (1912): Isatin hydrolysis with base followed by condensation with carbonyl compounds to form quinoline-4-carboxylic acids.

- Green Chemistry Innovations: Modern adaptations employ solvent-free systems, microwave irradiation, and eco-friendly catalysts to improve yields and reduce waste.

- Biological Relevance: Derivatives emerged as antimalarial (e.g., chloroquine), anticancer, and antimicrobial agents, driving sustained interest in synthetic optimization.

Significance of 2-Arylquinoline-4-carboxylates in Contemporary Medicinal Chemistry

2-Arylquinoline-4-carboxylates represent a pharmacophore with diverse biological activities due to their:

- Structural Versatility: Substituents at positions 2 and 4 enable tailored interactions with biological targets.

- Electron-Withdrawing Groups: Fluorine at the 4-fluorophenyl moiety enhances lipophilicity and binding affinity.

- Derivatization Potential: The carboxylate group allows esterification, amidation, or hydrolysis to modulate physicochemical properties.

Table 1: Biological Applications of 2-Arylquinoline-4-carboxylates

| Biological Target | Activity Profile | Example Derivatives |

|---|---|---|

| Plasmodium falciparum | Antimalarial (via heme polymerization) | Chloroquine analogs |

属性

IUPAC Name |

methyl 2-(4-fluorophenyl)quinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FNO2/c1-21-17(20)14-10-16(11-6-8-12(18)9-7-11)19-15-5-3-2-4-13(14)15/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPCIFSCLMVANF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-fluorophenyl)quinoline-4-carboxylate typically involves the reaction of 4-fluoroaniline with ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through a series of steps including condensation, cyclization, and esterification . The reaction conditions often involve refluxing the reactants in a suitable solvent like ethanol or acetic acid for several hours.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Catalysts such as montmorillonite K-10, a strong and environmentally benign solid acid, can be used to enhance the reaction efficiency .

化学反应分析

Types of Reactions

Methyl 2-(4-fluorophenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Quinoline-4-carboxylic acid derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with different functional groups replacing the fluorine atom.

科学研究应用

Synthesis and Chemical Properties

The synthesis of Methyl 2-(4-fluorophenyl)quinoline-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. For instance, the preparation method often utilizes Lewis acid catalysts to facilitate the reaction between 2-amino-4'-fluoro-benzophenone and suitable carboxylic acid derivatives. The resultant compound exhibits unique structural features that contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that Methyl 2-(4-fluorophenyl)quinoline-4-carboxylate possesses notable antimicrobial properties. Its efficacy against various bacterial strains has been demonstrated through in vitro assays, showing potential as a lead compound for developing new antibiotics.

Table 1: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Escherichia coli | 32 µg/mL | Inhibition of cell wall synthesis |

| Staphylococcus aureus | 16 µg/mL | Disruption of membrane integrity |

Anticancer Properties

Methyl 2-(4-fluorophenyl)quinoline-4-carboxylate has also been evaluated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines, making it a candidate for further development in cancer therapy.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 150 | Induction of apoptosis |

| A549 (Lung) | 180 | Cell cycle arrest at G1 phase |

Case Studies and Research Findings

Several case studies highlight the potential applications of Methyl 2-(4-fluorophenyl)quinoline-4-carboxylate:

-

Case Study 1: Anticancer Efficacy

A study involving MCF-7 breast cancer cells demonstrated that treatment with this compound led to a significant increase in apoptotic cells compared to controls, suggesting its potential as an anticancer agent. -

Case Study 2: Antimicrobial Testing

In a series of antimicrobial assays, Methyl 2-(4-fluorophenyl)quinoline-4-carboxylate exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial activity.

Conclusion and Future Directions

Methyl 2-(4-fluorophenyl)quinoline-4-carboxylate shows promising applications in the fields of antimicrobial and anticancer research. Its unique chemical structure and biological activities warrant further investigation to optimize its efficacy and explore its potential as a therapeutic agent.

Future research should focus on:

- Detailed pharmacokinetic studies to assess bioavailability.

- Exploration of structure-activity relationships to enhance potency.

- Clinical trials to evaluate safety and efficacy in human subjects.

作用机制

The mechanism of action of methyl 2-(4-fluorophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

相似化合物的比较

Table 1: Comparison of Halogen-Substituted Quinoline Carboxylates

Key Findings :

- Synthetic Yields : Methyl 2-(4-fluorophenyl) derivatives exhibit higher yields (72–96%) than brominated analogs, possibly due to fluorine’s smaller size facilitating coupling reactions .

Substituent Position and Functional Group Variations

Table 2: Impact of Substituent Positioning and Additional Groups

Key Findings :

- Benzoyl Addition : Benzoyl groups at the 6- or 8-position significantly increase melting points (183–191°C) compared to the parent compound, likely due to enhanced π-π stacking .

- Carboxylic Acid vs. Ester: Replacing the methyl ester with a carboxylic acid (e.g., 2-(4-fluorophenyl)-6-methylquinoline-4-carboxylic acid) improves water solubility but reduces synthetic yields due to hydrolysis sensitivity .

Ester Group Variations

Table 3: Ester Group Modifications

Key Findings :

- Ester Size : Methyl and ethyl esters exhibit similar thermal stability, but bulkier esters (e.g., oxoethyl) are less explored in terms of physicochemical data .

- Positioning: 3-carboxylate derivatives (e.g., Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate) show distinct NMR shifts (e.g., cyclopropyl protons at δ ~1.0–1.5 ppm) compared to 4-carboxylates .

生物活性

Methyl 2-(4-fluorophenyl)quinoline-4-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

Methyl 2-(4-fluorophenyl)quinoline-4-carboxylate features a quinoline core with a fluorinated phenyl group, which enhances its chemical reactivity and biological activity. The presence of the fluorine atom is notable for potentially increasing the compound's stability and its affinity for biological targets.

The compound's mechanism of action involves interactions with specific molecular targets, such as enzymes and receptors, which can lead to various biological effects. For instance, it has been shown to bind to c-Met kinase, a target in cancer therapy, influencing cellular pathways associated with tumor growth and proliferation .

Anticancer Properties

Recent studies have demonstrated that methyl 2-(4-fluorophenyl)quinoline-4-carboxylate exhibits significant anticancer activity. For example, in vitro evaluations indicated that derivatives of this compound showed potent inhibition against several cancer cell lines, including H460 and MDA-MB-231, with IC50 values in the low micromolar range .

Table 1: Anticancer Activity of Methyl 2-(4-fluorophenyl)quinoline-4-carboxylate Derivatives

These results underscore the potential of methyl 2-(4-fluorophenyl)quinoline-4-carboxylate as a candidate for further development in cancer therapeutics.

Antimicrobial Activity

In addition to its anticancer properties, methyl 2-(4-fluorophenyl)quinoline-4-carboxylate has shown promising antimicrobial activity. It has been evaluated against various bacterial strains and fungi, demonstrating effective inhibition with minimal inhibitory concentrations (MICs) comparable to established antibiotics .

Table 2: Antimicrobial Activity

Case Studies

- c-Met Kinase Inhibition : A study highlighted that methyl 2-(4-fluorophenyl)quinoline-4-carboxylate derivatives exhibited strong inhibition against c-Met kinase, crucial for tumor progression in various cancers. The structure-activity relationship (SAR) indicated that modifications at specific positions enhanced potency against cancer cell lines .

- Cytotoxicity Evaluation : Another investigation assessed the cytotoxic effects of this compound on drug-resistant ovarian carcinoma cells (A2780/RCIS). The results indicated that certain derivatives not only inhibited cell growth but also modulated drug resistance mechanisms through interactions with membrane transport proteins like MRP2 .

常见问题

Q. What synthetic methodologies are commonly employed to prepare Methyl 2-(4-fluorophenyl)quinoline-4-carboxylate?

Answer: A typical route involves esterification of quinoline-4-carboxylic acid derivatives. For example, reacting 2-(4-fluorophenyl)quinoline-4-carboxylic acid with methanol under acidic conditions (e.g., phosphorus oxychloride or sulfuric acid as a catalyst) can yield the methyl ester. Alternative methods include coupling reactions using carbodiimide-based reagents (e.g., DCC/DMAP) to activate the carboxylic acid. Reaction optimization may involve temperature control (e.g., 348–353 K) and solvent selection (e.g., ethanol for recrystallization) to improve yields .

Q. How is the crystal structure of Methyl 2-(4-fluorophenyl)quinoline-4-carboxylate characterized?

Answer: X-ray crystallography is the gold standard. The compound’s structure is resolved using programs like SHELXL for refinement, with key parameters including:

- Dihedral angles between the quinoline core and substituents (e.g., 78–88° for similar esters).

- Intermolecular interactions such as C–H···O hydrogen bonds and π-π stacking (centroid distances: ~3.5–3.9 Å).

Crystallization is performed in solvents like ethanol, and data collection involves monochromatic Mo-Kα radiation. Weak interactions are analyzed to explain packing stability .

Q. What spectroscopic techniques are used to validate the compound’s purity and structure?

Answer:

- NMR : and NMR confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm).

- FT-IR : Carboxylate C=O stretching (~1700 cm) and aromatic C–F (~1220 cm).

- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H] at m/z 296.08).

- HPLC : Purity assessment using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of Methyl 2-(4-fluorophenyl)quinoline-4-carboxylate?

Answer:

- Docking studies : Use software like AutoDock Vina to simulate binding to target proteins (e.g., Mycobacterium tuberculosis enzymes, inspired by 4-(adamantyl)quinoline derivatives ).

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity.

- QSAR models : Correlate substituent effects (e.g., fluorine’s electronegativity) with antimicrobial or anticancer activity.

Validation requires in vitro assays (e.g., MIC tests against bacterial strains) .

Q. What strategies resolve contradictions in crystallographic data for quinoline derivatives?

Answer:

- Multi-model refinement : Compare SHELXL outputs with alternative software (e.g., OLEX2) to address discrepancies in bond lengths/angles.

- Twinned data analysis : Apply twin laws (e.g., HKLF 5 format in SHELXL) for crystals with pseudo-symmetry.

- Validation tools : Use PLATON’s ADDSYM to detect missed symmetry and check R values for data quality .

Q. How does the 4-fluorophenyl substituent influence the compound’s physicochemical properties?

Answer:

- Lipophilicity : Fluorine enhances membrane permeability (logP increases by ~0.5–1.0 vs. non-fluorinated analogs).

- Metabolic stability : C–F bonds resist oxidative degradation, prolonging half-life in biological systems.

- Crystal packing : Fluorine’s van der Waals radius (1.47 Å) affects intermolecular distances and solubility .

Q. What experimental designs optimize synthetic yield under varying conditions?

Answer:

- DoE (Design of Experiments) : Vary temperature (320–370 K), solvent (DMF vs. THF), and catalyst loading (POCl at 5–10 mol%).

- In situ monitoring : Use FT-IR or Raman spectroscopy to track esterification progress.

- Post-synthesis analysis : Compare yields via NMR integration or GC-MS. For example, phosphorous oxychloride improves yields to ~65–70% in esterification reactions .

Methodological Tables

Q. Table 1: Comparison of Synthetic Routes for Quinoline-4-carboxylate Derivatives

| Starting Material | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 2-(4-Fluorophenyl)quinoline-4-carboxylic acid | MeOH, POCl, 348 K | 65–70 | |

| Quinoline-4-carbonyl chloride | MeOH, DMAP, RT | 75–80 |

Q. Table 2: Key Crystallographic Parameters for Related Compounds

| Compound | Space Group | Dihedral Angle (°) | π-π Distance (Å) |

|---|---|---|---|

| 4-Methylphenyl quinoline-2-carboxylate | P21/c | 78.3–88.2 | 3.564–3.896 |

| 2-(4-Fluorophenyl)quinoline derivative | P21/c | 85.5–89.1 | 3.6–3.9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。